

A Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenoxy)propanoic Acid

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Compound of Interest

Compound Name: 3-(2-Nitrophenoxy)propanoic acid

Cat. No.: B1361564

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Introduction

3-(2-Nitrophenoxy)propanoic acid is a multifaceted organic compound characterized by a nitrophenoxy moiety linked to a propanoic acid backbone. This unique structural arrangement, combining an electron-withdrawing nitro group on an aromatic ether with a carboxylic acid function, makes it a molecule of significant interest in synthetic and medicinal chemistry. A thorough understanding of its physical properties is paramount for researchers and drug development professionals, as these characteristics govern its behavior in both chemical reactions and biological systems. This guide provides a comprehensive overview of the core physical properties of **3-(2-Nitrophenoxy)propanoic acid**, detailed experimental protocols for their determination, and insights into the underlying chemical principles.

Core Physicochemical Properties

The fundamental physical and chemical attributes of a compound dictate its handling, reactivity, and suitability for various applications. For **3-(2-Nitrophenoxy)propanoic acid**, these properties provide a foundational dataset for laboratory work.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₅	[1]
Molecular Weight	211.17 g/mol	[1]
CAS Number	6336-59-0	[2]
Appearance	Solid (form may vary)	Inferred from melting point
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
Solubility	Not available	

Note: Experimental data for melting point, boiling point, pKa, and solubility for **3-(2-Nitrophenoxy)propanoic acid** are not readily available in the searched literature. The protocols provided below are standard methods for determining these essential properties.

Experimental Methodologies for Physicochemical Characterization

The following sections detail robust, validated protocols for the experimental determination of the key physical properties of **3-(2-Nitrophenoxy)propanoic acid**. The causality behind experimental choices is emphasized to provide a deeper understanding of the procedures.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[3]

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

- Rationale: This method provides a precise and reproducible measurement of the melting range by ensuring slow, controlled heating and clear visual observation.[4]
- Step-by-Step Procedure:

- Sample Preparation: Finely powder a small amount of **3-(2-Nitrophenoxy)propanoic acid**.^[3] Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.^[5]^[6]
- Apparatus Setup: Insert the capillary tube into the heating block of the Mel-Temp apparatus.
- Rapid Initial Determination: Heat the sample rapidly to obtain an approximate melting point. This initial, faster heating saves time.
- Accurate Determination: Allow the apparatus to cool. Prepare a fresh sample and begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.^[3]^[5]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.^[6]
- Replicate Measurements: For accuracy, repeat the determination with fresh samples until consistent results are obtained. Never remelt a previously melted sample.^[3]

Diagram: Workflow for Melting Point Determination



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Caption: Workflow for determining melting point using the capillary method.

Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation. A qualitative assessment across a range of solvents provides a comprehensive solubility profile. The principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.^[7]

Protocol: Qualitative Solubility Assessment

- Rationale: This protocol systematically classifies the compound's solubility based on its acidic and polar nature, providing insights into its functional groups.[\[8\]](#)[\[9\]](#)
- Step-by-Step Procedure:
 - Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), and 5% HCl (aq).
 - Sample Addition: Add approximately 25 mg of **3-(2-Nitrophenoxy)propanoic acid** to each test tube.[\[8\]](#)
 - Mixing: Vigorously shake or stir each tube for 60 seconds.[\[7\]](#)
 - Observation: Observe whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[\[7\]](#)[\[10\]](#)
 - Interpretation:
 - Water Solubility: Indicates the presence of highly polar functional groups. Given the carboxylic acid, some water solubility is expected.
 - 5% NaOH & 5% NaHCO₃ Solubility: Solubility in these basic solutions is a strong indicator of an acidic functional group. Carboxylic acids are typically soluble in both.[\[8\]](#) A positive test involves the formation of a sodium salt, which is more polar and water-soluble.
 - 5% HCl Solubility: Solubility in acid would indicate a basic functional group (e.g., an amine), which is not present in this molecule.[\[9\]](#)
 - Diethyl Ether Solubility: Solubility in a non-polar solvent like ether suggests a significant non-polar character.

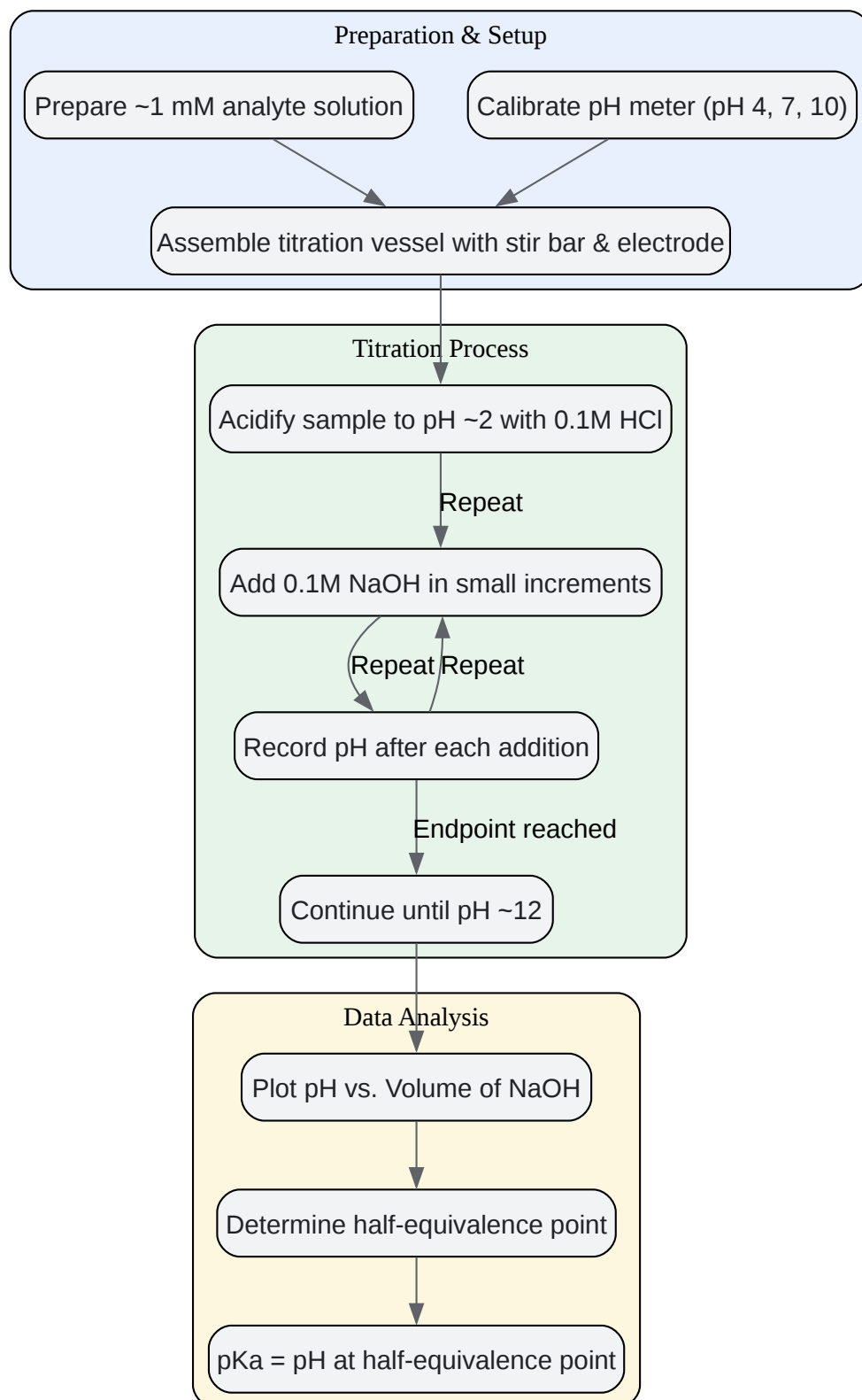
The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. For a carboxylic acid, it represents the pH at which the protonated (acidic) and

deprotonated (conjugate base) forms are present in equal concentrations.[11] Potentiometric titration is a highly precise and standard method for pKa determination.[12][13]

Protocol: pKa Determination by Potentiometric Titration

- Rationale: This method relies on monitoring the pH of a solution of the weak acid as a strong base is added. The pKa is determined from the inflection point of the resulting titration curve. [14][15]
- Step-by-Step Procedure:
 - Solution Preparation: Prepare a ~1 mM solution of **3-(2-Nitrophenoxy)propanoic acid** in water. If solubility is low, a co-solvent like methanol can be used, though this will yield an apparent pKa.[12][15] Also, prepare standardized 0.1 M NaOH and 0.1 M HCl solutions. [12][14]
 - Apparatus Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12][14]
 - Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.[11][12]
 - Initial Acidification: Adjust the initial pH of the sample solution to ~2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[12][14]
 - Titration: Add small, precise increments of the 0.1 M NaOH titrant. Record the pH after each addition, allowing the reading to stabilize.[14]
 - Data Collection: Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[12][14]
 - Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH).[11]
 - Replication: Perform at least three titrations to ensure reproducibility and calculate the average pKa.[12]

Diagram: Workflow for pKa Determination by Potentiometric Titration

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Caption: Workflow for determining pKa by potentiometric titration.

Spectroscopic Profile

While specific spectra for **3-(2-Nitrophenoxy)propanoic acid** are not provided in the search results, a general interpretation based on its functional groups is possible. Spectroscopic data is essential for structural confirmation.

- Infrared (IR) Spectroscopy:
 - A broad absorption band is expected in the region of $3300\text{--}2500\text{ cm}^{-1}$ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[\[16\]](#)
 - A sharp, strong peak between $1725\text{--}1700\text{ cm}^{-1}$ corresponding to the C=O (carbonyl) stretch of the carboxylic acid should be present.[\[16\]](#)
 - Characteristic peaks for the nitro group (NO_2) would appear around $1550\text{--}1500\text{ cm}^{-1}$ (asymmetric stretch) and $1350\text{--}1300\text{ cm}^{-1}$ (symmetric stretch).
 - C-O stretching vibrations for the ether linkage and aromatic C-H bands would also be visible.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show distinct signals for the aromatic protons, the protons on the propanoic acid chain, and a broad singlet for the acidic proton of the carboxyl group.
 - ^{13}C NMR: The spectrum would display signals for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the nitro group being significantly shifted), and the carbons of the propanoic acid chain.
- Mass Spectrometry (MS):
 - The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (211.17 g/mol). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the ether linkage.

Safety and Handling

While a specific safety data sheet for **3-(2-Nitrophenoxy)propanoic acid** was not found, compounds with similar structures (nitroaromatics, carboxylic acids) require careful handling. [\[17\]](#)[\[18\]](#)[\[19\]](#)

- General Precautions: Handle in a well-ventilated area, preferably a fume hood.[\[17\]](#)
- Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[\[17\]](#)[\[20\]](#)
- Handling: Avoid creating dust.[\[20\]](#) Avoid contact with skin, eyes, and clothing.[\[19\]](#) Do not ingest or inhale.[\[17\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[19\]](#)[\[20\]](#)

Conclusion

3-(2-Nitrophenoxy)propanoic acid is a compound with significant potential in chemical synthesis and research. While some of its physical properties are not yet documented in readily accessible literature, this guide provides the established, authoritative methodologies required for their determination. By applying these detailed protocols for measuring melting point, solubility, and pKa, researchers can generate the critical data needed for the effective application of this molecule in drug development and other scientific endeavors.

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